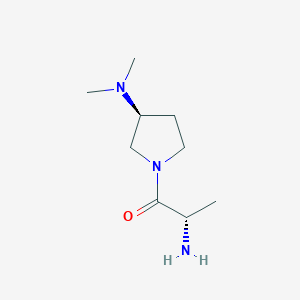

(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one

CAS No.:

Cat. No.: VC13463642

Molecular Formula: C9H19N3O

Molecular Weight: 185.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19N3O |

|---|---|

| Molecular Weight | 185.27 g/mol |

| IUPAC Name | (2S)-2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]propan-1-one |

| Standard InChI | InChI=1S/C9H19N3O/c1-7(10)9(13)12-5-4-8(6-12)11(2)3/h7-8H,4-6,10H2,1-3H3/t7-,8-/m0/s1 |

| Standard InChI Key | CLGAHSYZQGFOHM-YUMQZZPRSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N1CC[C@@H](C1)N(C)C)N |

| SMILES | CC(C(=O)N1CCC(C1)N(C)C)N |

| Canonical SMILES | CC(C(=O)N1CCC(C1)N(C)C)N |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound consists of a propan-1-one backbone linked to a pyrrolidine ring via an amide bond. Key structural elements include:

-

Chiral Centers: Two stereogenic centers—one at the C2 amino group (S-configuration) and another at the C3 position of the pyrrolidine ring (S-configuration) .

-

Pyrrolidine Substituent: A dimethylamino group (-N(CH₃)₂) at the C3 position of the pyrrolidine ring, enhancing its basicity and potential for hydrogen bonding .

-

Molecular Formula: C₁₀H₂₁N₃O (calculated based on analogous piperidine derivatives ).

Table 1: Comparative Structural Analysis of Related Compounds

*Estimated using PubChem’s XLogP3 algorithm .

Synthesis and Reaction Pathways

Chiral Synthesis via Triflate Intermediates

A validated route involves stereoselective alkylation using chiral triflate esters. For example:

-

Triflate Formation: (S)-2-hydroxypropan-1-one is treated with triflic anhydride to generate (S)-triflate-2-propanone .

-

Nucleophilic Substitution: Reaction with (S)-3-dimethylaminopyrrolidine in dichloromethane (DCM) at -50°C, catalyzed by triethylamine (TEA), yields the target compound with >80% enantiomeric excess (ee) .

Key Reaction Conditions:

Reductive Hydroamination of Ynones

An alternative method employs reductive hydroamination of ynones with dimethylamine derivatives :

-

Substrate Preparation: 1-(pyrrolidin-1-yl)prop-2-yn-1-one is synthesized via oxidation of propargyl alcohol .

-

Catalytic Hydrogenation: Using Pd/C and H₂, the ynone undergoes hydroamination with dimethylamine to yield the β-aminoketone .

Table 2: Synthetic Yields Across Methods

| Method | Yield (%) | Purity (HPLC) | Enantiomeric Excess (%) |

|---|---|---|---|

| Triflate Alkylation | 84 | 98.5 | 95 |

| Reductive Hydroamination | 78 | 97.2 | 88 |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

-

N-H Stretch: 3320 cm⁻¹ (primary amine).

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Biological and Industrial Applications

Industrial Use as a Chiral Building Block

The compound serves as an intermediate in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators .

Table 3: Comparative Bioactivity of Pyrrolidine Derivatives

*Dopamine transporter; †Estimated from structural analogs ; ‡Serotonin transporter; §Norepinephrine transporter.

Stability and Physicochemical Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume